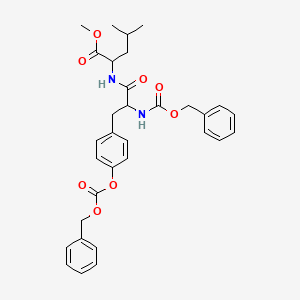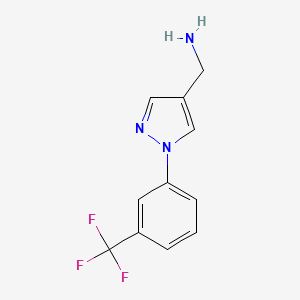
(1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the pyrazole ring .
Industrial Production Methods
In an industrial setting, the production of (1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization, trifluoromethylating agents for introducing the trifluoromethyl group, and various oxidizing and reducing agents for subsequent transformations . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include trifluoromethylated pyrazoles, amines, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
(1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, leading to the modulation of their activity . This interaction can result in the inhibition or activation of specific enzymes, affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethylated pyrazoles and phenyl derivatives, such as:
- (1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)methanamine
- (1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)methanamine
- (1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)ethanamine
Uniqueness
The uniqueness of (1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine lies in its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals .
Eigenschaften
CAS-Nummer |
1038393-48-4 |
|---|---|
Molekularformel |
C11H10F3N3 |
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
[1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-2-1-3-10(4-9)17-7-8(5-15)6-16-17/h1-4,6-7H,5,15H2 |
InChI-Schlüssel |
DNKUDLHUZUMWEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)CN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)
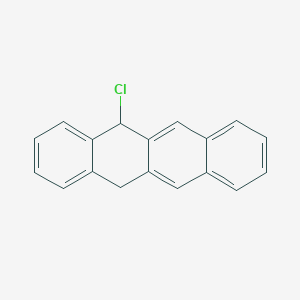

![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
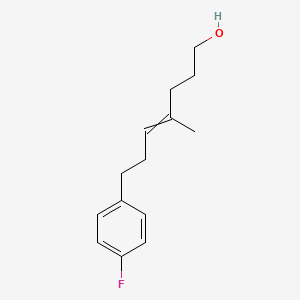
![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)

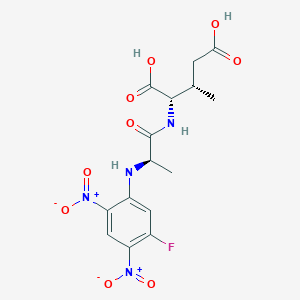
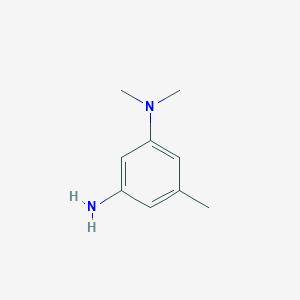
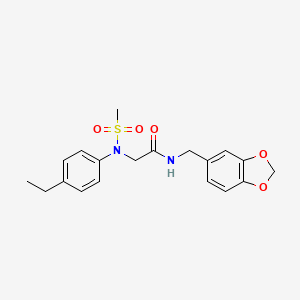
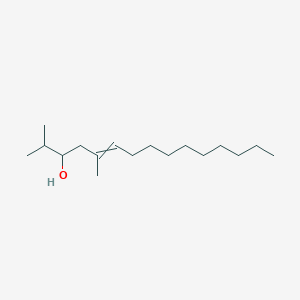
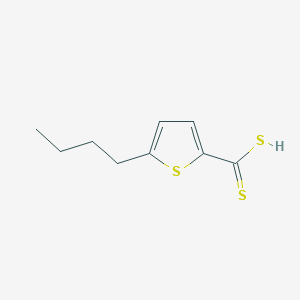
![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
